molecular formula C31H40FNO11 B12339288 (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12339288
M. Wt: 621.6 g/mol
InChI Key: AKMUKCNIVAOAKJ-QXQRHCPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin, a statin used to lower cholesterol levels in the blood. This compound is primarily used in proteomics research and has a molecular formula of C31H40FNO11 and a molecular weight of 621.66 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Cerivastatin-O-beta-D-glucuronide involves the glucuronidation of Desmethyl Cerivastatin. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate .

Industrial Production Methods: Industrial production of Desmethyl Cerivastatin-O-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions, such as temperature, pH, and substrate concentration, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Cerivastatin-O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Desmethyl Cerivastatin-O-beta-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Desmethyl Cerivastatin-O-beta-D-glucuronide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Uniqueness: Desmethyl Cerivastatin-O-beta-D-glucuronide is unique due to its specific metabolic pathway and its role as a glucuronide conjugate. This distinguishes it from other statins and their metabolites, which may undergo different metabolic processes .

Properties

Molecular Formula

C31H40FNO11

Molecular Weight

621.6 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28+,29?,31-/m1/s1

InChI Key

AKMUKCNIVAOAKJ-QXQRHCPRSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O

Origin of Product

United States

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